Product packaging for 1,3,8-Triazaspiro[4.5]decan-2-one(Cat. No.:CAS No. 561314-52-1)

1,3,8-Triazaspiro[4.5]decan-2-one

Numéro de catalogue: B1297181
Numéro CAS: 561314-52-1
Poids moléculaire: 155.2 g/mol
Clé InChI: XLZONOPLKJMTSW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Spirocyclic Heterocycles in Medicinal Chemistry

Spirocyclic heterocycles are three-dimensional molecular frameworks that contain at least one spiro atom, which is a single atom that is a part of two different rings. This structural feature imparts a rigid and defined orientation of substituents in three-dimensional space. acs.org This rigidity can be highly advantageous in drug design as it can lead to more specific interactions with biological targets, such as enzymes and receptors.

Overview of Triazaspirodecanone Scaffolds in Pharmaceutical Discovery

The triazaspirodecanone scaffold, characterized by a ten-membered bicyclic system containing three nitrogen atoms and a ketone group, represents a "privileged scaffold" in drug discovery. This term is used to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets. The versatility of the triazaspirodecanone core allows for the synthesis of large and diverse libraries of compounds with a wide range of biological activities.

Derivatives of the 1,3,8-triazaspiro[4.5]decan-2-one scaffold have been investigated for various therapeutic applications. For example, certain derivatives have been identified as potent inhibitors of the mitochondrial permeability transition pore (mPTP), a key player in cell death pathways associated with ischemia-reperfusion injury. nih.govtandfonline.com Others have shown promise as selective agonists for the delta opioid receptor, a target for the treatment of pain and neurological disorders. nih.govnih.gov The ability to readily modify the scaffold at multiple positions allows for the fine-tuning of its pharmacological properties to achieve desired levels of potency and selectivity.

Historical Context of this compound Research

Early research into 1,3,8-triazaspiro[4.5]decane derivatives focused on their potential as modulators of opioid receptors. For instance, some analogs were initially reported as weakly selective nociceptin (B549756)/orphanin FQ peptide (NOP) receptor agonists with moderate binding affinities at the delta (DOR), mu (MOR), and kappa (KOR) opioid receptors. nih.gov These initial findings laid the groundwork for further exploration of this scaffold in the context of opioid receptor modulation.

More recent studies have expanded the scope of research to include other biological targets. A significant breakthrough came with the discovery of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a novel chemotype of DOR-selective agonists. nih.gov This was a notable finding, as the development of selective DOR agonists has been a long-standing challenge in the field. Furthermore, research has demonstrated that certain 1,3,8-triazaspiro[4.5]decane derivatives can inhibit the mitochondrial permeability transition pore (mPTP) through a mechanism that is distinct from that of known inhibitors like Oligomycin A. nih.gov This discovery opened up new avenues for the development of cardioprotective agents.

Current Research Landscape and Emerging Trends for this compound

The current research landscape for this compound and its derivatives is vibrant and expanding. A major focus of ongoing research is the optimization of the scaffold to develop highly potent and selective ligands for a variety of biological targets. This includes the synthesis and biological evaluation of new derivatives with diverse substituents at various positions of the spirocyclic core. nih.gov

One emerging trend is the use of computational modeling and simulation techniques to guide the design of new compounds. nih.govresearchgate.net These methods allow researchers to predict the binding modes of this compound derivatives at their target sites and to identify key structural features that are important for activity. This in silico approach can help to streamline the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.

Another area of active investigation is the exploration of the therapeutic potential of this compound derivatives in a wider range of disease areas. For example, recent studies have highlighted the potential of these compounds as myelostimulators, agents that can stimulate the production of blood cells. researchgate.net As our understanding of the biological activities of this versatile scaffold continues to grow, it is likely that new and exciting therapeutic applications will emerge.

Compound NameChemical FormulaMolecular WeightCAS Registry Number
1,3,8-Triazaspiro[4.5]decan-2,4-dione hydrochlorideC₇H₁₂ClN₃O₂205.64Not Available
1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-oneC₁₃H₁₇N₃O231.29361021-25-6
8-[2-(1,3-benzodioxol-2-yl)ethyl]-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-oneC₂₃H₂₇N₃O₃393.48Not Available
8-[2-(2-methyl-1,3-benzodioxol-2-yl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-oneC₂₃H₂₇N₃O₃393.48Not Available
8-[2-(1,4-benzodioxan-2-yl)ethyl]-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-oneC₂₄H₂₉N₃O₃407.51Not Available

Table 1. Chemical Information of Selected this compound Derivatives and Related Compounds

Derivative TypeBiological TargetTherapeutic PotentialKey Findings
1,3,8-Triazaspiro[4.5]decane-2,4-dionesDelta Opioid Receptor (DOR)Pain, Neurological DisordersIdentified as a novel class of selective DOR agonists. nih.govnih.gov
1,4,8-Triazaspiro[4.5]decan-2-one DerivativesMitochondrial Permeability Transition Pore (mPTP)Ischemia-Reperfusion InjuryInhibit mPTP opening, offering cardioprotective effects. nih.govtandfonline.com
Spiroconnected N-alkoxyalkylpiperidine hydantoinsHematopoietic SystemMyelodepressionShowed myelostimulating activity in preclinical models. researchgate.net

Table 2. Overview of Biological Activities of Triazaspirodecanone Derivatives

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13N3O B1297181 1,3,8-Triazaspiro[4.5]decan-2-one CAS No. 561314-52-1

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1,3,8-triazaspiro[4.5]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c11-6-9-5-7(10-6)1-3-8-4-2-7/h8H,1-5H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZONOPLKJMTSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CNC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60327543
Record name 1,3,8-Triazaspiro[4.5]decan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

561314-52-1
Record name 1,3,8-Triazaspiro[4.5]decan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=561314-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,8-Triazaspiro[4.5]decan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 1,3,8 Triazaspiro 4.5 Decan 2 One

Established Synthetic Routes to the 1,3,8-Triazaspiro[4.5]decan-2-one Core

The synthesis of the this compound core and its derivatives has been approached through several established chemical pathways. These methods provide reliable access to this important scaffold, allowing for systematic structural modifications to optimize biological activity.

Multi-step Reaction Pathways for this compound Derivatization

Multi-step reaction sequences are commonly employed to construct and derivatize the this compound framework. These pathways offer the flexibility to introduce a variety of substituents at different positions of the spirocyclic system.

A notable multi-step synthesis involves the derivatization of the related 1,4,8-triazaspiro[4.5]decan-2-one scaffold. researchgate.net This process begins with the protection of an amino acid, followed by coupling with a suitable amine to form an amide. The subsequent reaction with N-benzyl-4-piperidone in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH) leads to the formation of the spiroimidazolidinone core. researchgate.net Deprotection of the Boc group then yields the final derivatized product. researchgate.net This systematic approach allows for the introduction of diverse functionalities, which is crucial for structure-activity relationship (SAR) studies. nih.gov

A patent describes a three-step synthesis of 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione starting from diethyl oxalate, urea, and ammonium (B1175870) carbonate. google.com This process involves a primary reaction to form an initial product, followed by treatment with concentrated hydrochloric acid, and a final reaction with 2-(ethylamino)acetaldehyde and potassium ferricyanide. google.com This method is highlighted for its use of inexpensive and safe starting materials, avoiding hazardous reagents like sodium cyanide. google.com

Condensation Reactions in this compound Synthesis

Condensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including the this compound core. These reactions typically involve the formation of the spirocyclic system in a single, efficient step from acyclic or simpler cyclic precursors.

The regioselective cyclocondensation of α-amino acid hydroxamic acids, such as those derived from glycine (B1666218) and DL-alanine, with 1-methyl-4-piperidone (B142233) is a key example. This reaction directly yields 1-hydroxy-8-methyl-1,4,8-triazaspiro[4.5]decan-2-one and its 3-methyl homologue, respectively. researchgate.net This approach is valuable for its regioselectivity, ensuring the formation of the desired isomer.

Similarly, the synthesis of terpyridine derivatives, which can sometimes lead to unexpected cyclohexanol (B46403) byproducts, showcases the power and potential pitfalls of condensation reactions involving ketones and aldehydes in the presence of a base and ammonia. mdpi.com While not directly forming the triazaspirodecane ring, these reactions highlight the underlying principles of C-C and C-N bond formation that are central to the synthesis of such complex heterocyclic systems.

Strecker Reaction Approaches to 1,3,8-Triazaspiro[4.5]decane-2,4-diones

The Strecker reaction, a classic method for synthesizing α-amino acids, has been adapted for the synthesis of spirohydantoins, which are structurally related to 1,3,8-triazaspiro[4.5]decan-2,4-diones. This approach typically involves the reaction of a ketone, an amine source (like ammonium carbonate), and a cyanide source.

Spiro-connected N-alkoxyalkylpiperidine hydantoins have been successfully synthesized via the Strecker reaction of a cyanohydrin with ammonium carbonate. researchgate.net This method provides a straightforward route to 1,3,8-triazaspiro[4.5]decane-2,4-diones, which have shown potential as myelostimulators. researchgate.net The reaction of 1-(β-ethoxyethyl)-4-piperidone with sodium cyanide and ammonium carbonate, followed by heating, yields the corresponding spirohydantoin. researchgate.net

Starting KetoneReagentsProductApplication
1-(β-ethoxyethyl)-4-piperidoneNaCN, (NH₄)₂CO₃8-(β-ethoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dioneMyelostimulator researchgate.net

This approach highlights the utility of the Strecker reaction in constructing the spiro-hydantoin core, which is a key feature of many biologically active 1,3,8-triazaspiro[4.5]decane derivatives.

Reductive Amination Strategies for 1,3,8-Triazaspiro[4.5]decane-2,4-dione Series

While direct reductive amination to form the core ring structure of 1,3,8-triazaspiro[4.5]decane-2,4-dione is less commonly reported, this strategy is crucial for introducing substituents onto the piperidine (B6355638) nitrogen (N-8). This functionalization is often a key step in the synthesis of diverse libraries of these compounds for biological screening.

In the synthesis of a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, a related class of compounds, various substituents were introduced at the 8-position. nih.gov This was achieved through the reaction of the parent spiro compound with aldehydes or ketones in the presence of a reducing agent, a classic example of reductive amination. This strategy allows for the facile introduction of a wide range of functional groups, which has been instrumental in exploring the structure-activity relationships of these compounds as antihypertensive agents. nih.gov

Solid-Phase Synthesis Protocols for 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives

Solid-phase synthesis has emerged as a powerful tool for the rapid generation of libraries of organic molecules, and it has been successfully applied to the synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives. researchgate.net This methodology offers advantages in terms of purification and automation.

The synthesis of these derivatives on SynPhase™ Lanterns has been reported, utilizing a backbone amide linker (BAL) mimic. researchgate.net The key step, the formation of the spiroimidazolidinone system, was significantly accelerated by the use of microwave irradiation compared to conventional heating methods. researchgate.net This approach involves anchoring a dipeptide to the solid support, followed by reaction with an N-protected piperidone to construct the spirocyclic core. researchgate.net This has enabled the creation of a library of 180 discrete compounds, demonstrating the efficiency of this method for combinatorial chemistry. researchgate.net

Novel Synthetic Approaches for this compound Derivatives

The quest for more efficient and versatile synthetic routes has led to the development of novel approaches for preparing this compound derivatives. These methods often focus on improving reaction conditions, expanding substrate scope, and enabling the synthesis of previously inaccessible analogues.

Recently, a new chemotype of δ opioid receptor (DOR) selective agonists based on the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold was identified through a high-throughput screening campaign. nih.govnih.gov The synthesis of these novel derivatives likely involved innovative strategies to access the specific substitution patterns required for potent and selective DOR agonism. nih.gov While the exact synthetic details for these specific compounds are part of ongoing research, their discovery highlights the importance of developing new synthetic methods to explore novel chemical space.

Furthermore, the optimization of reaction conditions using high-throughput experimentation (HTE) has led to the development of new general conditions for C-N coupling reactions. nih.gov This has enabled a more thorough exploration of the structure-activity relationships of spirohydantoin derivatives as inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylases. nih.gov This rapid and directed SAR exploration has resulted in the identification of hydantoin (B18101) derivatives with improved pharmacokinetic profiles. nih.gov

Derivatization Strategies and Functionalization of the this compound Scaffold

The functionalization of the this compound core is crucial for modulating its physicochemical properties and biological activity. Research has primarily focused on modifications at the nitrogen atoms of the piperidine and hydantoin rings.

A notable strategy involves the development of derivatives of the related 1,4,8-triazaspiro[4.5]decan-2-one scaffold, which provides insights into potential derivatization of the 1,3,8-isomer. For instance, a solid-phase synthesis protocol, adaptable for automation, has been developed to create a library of these compounds. nih.govresearchgate.net This method typically involves the reaction of N-protected piperidones with amino acid amides anchored to a solid support. researchgate.net Microwave irradiation has been shown to significantly accelerate the formation of the spiroimidazolidinone system compared to conventional heating. researchgate.net

Furthermore, the synthesis of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, which are structurally similar to the 2-one, has been explored. nih.gov These syntheses often start from a substituted piperidone and utilize reactions like the Strecker reaction, followed by cyclization. mdpi.com Such approaches could be adapted for the synthesis of 2-one derivatives. The introduction of various substituents on the nitrogen atoms allows for the exploration of structure-activity relationships. For example, derivatives have been synthesized with different alkyl and aryl groups to investigate their potential as δ opioid receptor agonists. nih.govnih.govresearchgate.net

The table below summarizes some derivatization strategies that have been applied to related triazaspiro[4.5]decane systems, which could be extrapolated to the this compound scaffold.

Derivatization SiteReagents and ConditionsResulting FunctionalizationReference
N1 and/or N3 of hydantoinAlkyl halides, alkaline solutionN-alkylation mdpi.com
N8 of piperidineReductive amination with aldehydes/ketonesN-alkylation/N-benzylation researchgate.net
C4 of piperidine (starting material)Strecker reaction (NaCN, NH4Cl)Formation of spiro-hydantoin mdpi.com
Solid-Phase SynthesisDipeptides on solid support, N-protected piperidoneLibrary of spiroimidazolidinones researchgate.net

Stereoselective Synthesis and Chiral Resolution of this compound Analogues

The spirocyclic nature of this compound introduces a chiral center at the C5 position, making stereoselective synthesis and chiral resolution critical for investigating the biological activity of individual enantiomers.

While specific methods for the stereoselective synthesis of this compound are not extensively documented, approaches used for analogous spirocyclic lactams can provide valuable insights. The synthesis of chiral spiro-γ-lactams has been achieved through 1,3-dipolar cycloaddition reactions of a diazo-γ-lactam with electron-deficient dipolarophiles. nih.gov Another strategy involves the diastereoselective 1,3-dipolar cycloaddition of nitrile oxides to 6-alkylidene penicillanates to yield chiral spiroisoxazoline-penicillanates, creating two new stereogenic centers, one of which is a quaternary chiral center. rsc.orgnih.gov For other related spiro systems, such as 1,7-diazaspiro[4.5]decane-2,8-diones, stereoselective synthesis has been accomplished starting from chiral N-tert-butanesulfinyl imines. ua.es

Chiral resolution of racemic mixtures is another common approach to obtain enantiomerically pure compounds. wikipedia.org This can be achieved by several methods:

Formation of Diastereomeric Salts: The racemic mixture can be reacted with a chiral resolving agent, such as tartaric acid or (S)-mandelic acid, to form diastereomeric salts that can be separated by crystallization due to their different solubilities. wikipedia.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. mdpi.com Different types of CSPs, such as those based on cellulose (B213188) or amylose, can be employed with various mobile phases to achieve optimal separation. mdpi.com This method has been successfully used for the resolution of other chiral δ-lactams. mdpi.com

The table below outlines potential methods for obtaining chiral this compound analogues.

MethodDescriptionKey ConsiderationsReference
Asymmetric SynthesisUse of chiral auxiliaries (e.g., N-tert-butanesulfinyl imines) or chiral catalysts to induce stereoselectivity in the key bond-forming steps.Availability of suitable chiral precursors and catalysts. Control of diastereoselectivity. ua.es
Chiral Resolution via Diastereomeric SaltsReaction with a chiral acid or base to form diastereomeric salts, followed by separation via crystallization and subsequent removal of the resolving agent.Finding a suitable resolving agent and crystallization conditions. wikipedia.org
Chiral HPLCSeparation of enantiomers using a high-performance liquid chromatography system equipped with a chiral stationary phase.Selection of the appropriate chiral column and mobile phase for effective separation. mdpi.com

Analytical Methodologies for Purity and Structural Elucidation of this compound Derivatives

The unambiguous determination of the structure and purity of this compound derivatives is essential for their chemical and biological characterization. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose. intertek.comtaylorandfrancis.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation. semanticscholar.org One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide fundamental information about the molecular framework. mdpi.com Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms within the molecule. mdpi.commdpi.com

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns. documentsdelivered.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the molecule. mdpi.com

Chromatographic techniques are vital for assessing the purity of the synthesized compounds. High-performance liquid chromatography (HPLC) is widely used for this purpose. researchgate.net Thin-layer chromatography (TLC) is a quick and convenient method to monitor the progress of reactions and to get a preliminary indication of purity. semanticscholar.org Gas chromatography-mass spectrometry (GC-MS) can be used for volatile and thermally stable derivatives. semanticscholar.org

Other techniques such as Fourier-transform infrared spectroscopy (FTIR) can identify the presence of specific functional groups (e.g., C=O, N-H). mdpi.com Elemental analysis provides the percentage composition of elements in the compound, which can be compared with the calculated values for the proposed structure. mdpi.com

The following table summarizes the key analytical techniques used for the characterization of this compound and its derivatives.

Analytical TechniqueInformation ProvidedReference
¹H NMRInformation on the number, environment, and connectivity of protons. mdpi.comchemicalbook.com
¹³C NMRInformation on the number and type of carbon atoms. mdpi.com
2D NMR (COSY, HSQC, HMBC)Detailed connectivity between protons and carbons, confirming the overall structure. mdpi.commdpi.com
Mass Spectrometry (MS/HRMS)Molecular weight and elemental composition. Fragmentation patterns can aid in structural elucidation. mdpi.comdocumentsdelivered.com
High-Performance Liquid Chromatography (HPLC)Assessment of purity and separation of isomers. researchgate.net
Fourier-Transform Infrared Spectroscopy (FTIR)Identification of functional groups present in the molecule. mdpi.com
Elemental AnalysisDetermination of the elemental composition of the compound. mdpi.comintertek.com

Biological Activities and Pharmacological Profiles of 1,3,8 Triazaspiro 4.5 Decan 2 One

Overview of Bioactivity Spectrum of 1,3,8-Triazaspiro[4.5]decan-2-one and its Derivatives

Derivatives of the 1,3,8-triazaspiro[4.5]decane scaffold have emerged as a versatile class of compounds with a broad range of biological activities. These activities stem from their unique three-dimensional structure, which allows for interaction with various biological targets. Research has highlighted their potential as inhibitors of the mitochondrial permeability transition pore (mPTP), making them promising candidates for treating conditions like ischemia-reperfusion injury. tandfonline.comnih.govresearchgate.net Furthermore, specific derivatives have demonstrated myelostimulating, anticancer, and cytotoxic effects. researchgate.net The bioactivity of these compounds can be significantly influenced by the nature and position of substituents on the spirocyclic core.

A notable area of investigation involves their interaction with G-protein coupled receptors (GPCRs). For instance, certain 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have been identified as novel, selective agonists for the delta-opioid receptor (DOR), suggesting their potential in managing neurological and psychiatric disorders. nih.govresearchgate.netnih.gov This DOR agonism is characterized by low β-arrestin 2 recruitment, which may translate to a reduced side-effect profile compared to other DOR agonists. nih.gov The structural relationship to 1,3,8-triazaspiro[4.5]decan-4-one analogs, previously reported as nociceptin (B549756)/orphanin FQ (NOP) receptor agonists with some affinity for other opioid receptors, underscores the tunability of the scaffold's selectivity and potency. nih.gov

The diverse pharmacological profile of this class of compounds also extends to the inhibition of enzymes like phospholipase D (PLD), where specific derivatives have shown isoform-selective inhibition, a desirable trait in cancer therapy. nih.gov This wide spectrum of activity, from ion channel modulation to receptor agonism and enzyme inhibition, establishes the 1,3,8-triazaspiro[4.5]decane scaffold as a privileged structure in medicinal chemistry, ripe for further exploration and development.

Myelostimulating Activity of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives

Certain derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been investigated for their ability to stimulate myelopoiesis, the production of bone marrow and of all cells that arise from it. In a study involving an artificially induced myelosuppressive syndrome using cyclophosphamide, these compounds demonstrated a significant capacity to accelerate the regeneration of both lymphocyte and granulocyte cell pools within the bone marrow. researchgate.net This suggests a potential therapeutic application in conditions characterized by a compromised immune system due to a deficiency in these vital blood cells. researchgate.net The research highlights the potential of these spirocyclic compounds to act as effective and safe stimulants of leukopoiesis, the generation of white blood cells. researchgate.net

The study explored the effects of several synthesized 1,3,8-triazaspiro[4.5]decane-2,4-diones on the peripheral blood hemogram of animals with cyclophosphamide-induced myelosuppression. The results indicated that the administration of these compounds led to a notable recovery in the counts of white blood cells, specifically granulocytes and lymphocytes, when compared to the control group that received a placebo. researchgate.net This myelostimulating effect underscores the potential of this chemical scaffold in the development of new drugs aimed at treating various forms of neutropenia and leukopenia. researchgate.net

Anticancer and Cytotoxic Potential of this compound Compounds

The 1,3,8-triazaspiro[4.5]decane scaffold has been a foundation for the development of compounds with significant anticancer and cytotoxic properties. nih.govnih.gov These derivatives have shown promise in targeting various cancer cell lines and pathways.

Anti-leukemic Activity of 1,3,8-Triazaspiro[4.5]decan-4-one Derivatives

While direct studies on the anti-leukemic activity of 1,3,8-triazaspiro[4.5]decan-4-one derivatives are not extensively detailed in the provided context, related spirocyclic compounds have shown cytotoxic effects against leukemic cells. For instance, derivatives of other spiro-compounds have demonstrated high effectiveness against various leukemic cell lines. mdpi.com This suggests that the unique three-dimensional structure of spiro compounds, including the 1,3,8-triazaspiro[4.5]decane-4-one scaffold, could be a valuable starting point for designing novel anti-leukemic agents. The cytotoxic activity of these related compounds was found to be significantly more pronounced in leukemic cell lines compared to solid tumor cell lines, indicating a degree of selectivity. mdpi.com

Inhibition of Tumor Growth Pathways by this compound Analogues

Analogues of this compound have demonstrated the ability to inhibit key pathways involved in tumor growth and metastasis. Specifically, derivatives of the closely related 1,3,8-triazaspiro[4.5]decan-4-one scaffold have been developed as potent and isoform-selective inhibitors of phospholipase D (PLD). nih.gov The PLD signaling pathway is implicated in cancer cell proliferation, survival, and invasion. Inhibition of PLD activity can lead to increased cancer cell apoptosis and decreased metastasis. nih.gov

A notable achievement in this area is the development of a highly potent and selective PLD2 inhibitor, N-(2-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide , which exhibited a PLD2 IC50 of 20 nM and 75-fold selectivity over PLD1. nih.gov The development of such isoform-selective inhibitors is crucial for dissecting the specific roles of PLD1 and PLD2 in cancer progression and for developing targeted cancer therapies with potentially fewer side effects. nih.gov This research highlights the potential of the 1,3,8-triazaspiro[4.5]decane scaffold in generating novel anticancer agents that function by inhibiting critical tumor growth pathways.

Inhibition of Mitochondrial Permeability Transition Pore (mPTP) by this compound Derivatives

A significant area of research for this compound derivatives is their ability to inhibit the mitochondrial permeability transition pore (mPTP). researchgate.netnih.govnih.gov The opening of the mPTP is a critical event in cell death, particularly in the context of ischemia-reperfusion injury. researchgate.netnih.govnih.gov These compounds have been designed as small-molecule inhibitors that target the c subunit of the F1/FO-ATP synthase complex, a key component of the mPTP. nih.govuniba.it

Studies have shown that these derivatives can effectively inhibit mPTP opening, leading to cytoprotective effects. nih.govresearchgate.net For example, compound 14e , a derivative of 1,4,8-triazaspiro[4.5]decan-2-one, demonstrated high potency as an mPTP inhibitor and was able to counteract cardiomyocyte death in an in vitro model of hypoxia/reoxygenation. nih.govresearchgate.net The mechanism of action is believed to involve binding to the c-subunit of ATP synthase, thereby preventing the conformational changes that lead to pore opening. nih.govuniba.it This targeted inhibition of the mPTP without significantly affecting mitochondrial ATP production highlights the therapeutic potential of these compounds. nih.gov

Cardioprotective Effects in Ischemia/Reperfusion Injury Models

The ability of this compound derivatives to inhibit the mPTP translates into significant cardioprotective effects in models of ischemia/reperfusion (I/R) injury. researchgate.netnih.govnih.gov I/R injury is a major contributor to the damage seen after events like heart attacks, where blood flow is restored to previously ischemic tissue. mdpi.com The opening of the mPTP during reperfusion is a key trigger for cardiomyocyte death. nih.gov

Nociceptin/Orphanin FQ (NOP) Receptor Ligand Activity of 1,3,8-Triazaspiro[4.5]decan-4-one Derivatives

Certain derivatives of 1,3,8-triazaspiro[4.5]decan-4-one have been identified as ligands for the Nociceptin/Orphanin FQ (NOP) receptor, which is involved in various physiological processes, including pain modulation.

Agonistic and Antagonistic Profiles at NOP Receptors

Research has led to the synthesis of potent and selective agonists for the NOP receptor based on the 1,3,8-triazaspiro[4.5]decan-4-one scaffold. nih.gov For instance, the compound (1S,3aS)-8-(2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one is a potent and selective NOP receptor agonist. nih.gov The binding of NOP agonists like Ro 64-6198, which shares structural similarities, involves interaction with specific transmembrane residues of the receptor. nih.gov While some analogs have shown weak selectivity for NOP with moderate binding at other opioid receptors, the focus has been on developing highly selective agonists. nih.gov

In vitro and In vivo Pharmacological Characterization of NOP Receptor Agonists

The pharmacological characterization of NOP receptor agonists derived from 1,3,8-triazaspiro[4.5]decan-4-one has revealed their potential therapeutic effects. In vivo studies have shown that these agonists can produce antinociceptive responses, particularly when administered intrathecally. nih.gov The mechanism of action involves the canonical signaling pathway of NOP receptors, which includes inhibition of calcium channels and activation of inwardly rectifying potassium channels. nih.gov

Delta Opioid Receptor (DOR) Agonist Activity of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Chemotypes

A significant development in the exploration of this chemical class is the identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a novel chemotype of selective agonists for the delta opioid receptor (DOR). nih.gov This is noteworthy because while 1,3,8-triazaspiro[4.5]decan-4-one analogs were known as weakly selective NOP agonists with lower affinity for DOR, the 2,4-dione derivatives display significant DOR potency and selectivity. nih.gov

A high-throughput screening identified three such derivatives that bind to the DOR with submicromolar affinity. nih.gov These compounds act as agonists, demonstrated by their ability to inhibit forskolin-induced cAMP production. nih.gov Importantly, they exhibit low efficacy in recruiting β-arrestin 2, a characteristic that may be associated with a reduced side-effect profile compared to other DOR agonists like SNC80. nih.govnih.gov The most potent of these hits was found to be selective for DOR over a panel of 167 other G-protein coupled receptors (GPCRs). nih.gov

CompoundDOR Binding Affinity (Ki, nM)DOR Agonist Potency (EC50, nM)β-arrestin 2 Recruitment Efficacy
Compound 1SubmicromolarHigher potencyLow
Compound 2SubmicromolarLower potency than Compound 1Low
Compound 3SubmicromolarLower potency than Compound 1Low

Potential Antimicrobial and Antifungal Properties of 1,3,8-Triazaspiro[4.5]decan-4-one Derivatives

While specific studies on the antimicrobial and antifungal properties of 1,3,8-triazaspiro[4.5]decan-4-one derivatives are not extensively detailed in the provided search results, the broader class of triazole derivatives, to which this compound belongs, is well-known for such activities. ujmm.org.ua Many clinically used antifungal drugs, such as fluconazole (B54011) and itraconazole, contain a triazole motif. ujmm.org.ua The 1,2,4-triazole (B32235) ring system is considered an important pharmacophore that interacts with biological receptors with high affinity. ujmm.org.ua This suggests that derivatives of 1,3,8-triazaspiro[4.5]decan-4-one could potentially be explored for antimicrobial and antifungal applications.

Other Emerging Biological Activities of this compound and its Analogues

Beyond the well-defined activities at opioid and NOP receptors, derivatives of the 1,3,8-triazaspiro[4.5]decane scaffold are being investigated for other therapeutic applications.

Notably, 1,3,8-triazaspiro[4.5]decane-2,4-diones have been identified as pan-inhibitors of the hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes. nih.gov Inhibition of these enzymes leads to the upregulation of erythropoietin (EPO) production, making these compounds potential treatments for anemia. nih.gov This class of compounds, referred to as spirohydantoins, was optimized from an initial hit class of spirooxindoles and has shown good pharmacokinetic profiles in preclinical studies. nih.gov

Furthermore, some derivatives have been investigated as neurokinin receptor antagonists. google.com

Mechanistic Investigations and Molecular Targets of 1,3,8 Triazaspiro 4.5 Decan 2 One

Elucidation of Mechanism of Action for Biological Efficacy of 1,3,8-Triazaspiro[4.5]decan-2-one

The biological efficacy of this compound derivatives is attributed to their activity as both inhibitors of the mitochondrial permeability transition pore (mPTP) and as agonists of the Nociceptin (B549756)/Orphanin FQ (NOP) receptor. As mPTP inhibitors, these compounds show potential in treating conditions like ischemia/reperfusion injury by preventing the opening of the pore. nih.govtandfonline.comresearchgate.netdocumentsdelivered.com Their action as NOP receptor agonists suggests applications in managing pain, anxiety, and other neurological conditions. nih.gov

Interaction with Mitochondrial Permeability Transition Pore (mPTP) Components

The mPTP is a protein complex in the inner mitochondrial membrane, and its opening can lead to cell death. nih.govtandfonline.comdocumentsdelivered.comnih.govnih.gov The F1/FO-ATP synthase complex, particularly its c subunit, is a key component of the mPTP. nih.govtandfonline.com

Research indicates that this compound derivatives act as inhibitors of the mPTP by targeting the c subunit of the F1/FO-ATP synthase. nih.govtandfonline.commdpi.com Modeling studies have identified a binding site for these molecules at the interface between the c8-ring and subunit a of the ATP synthase. nih.govtandfonline.comresearchgate.netdocumentsdelivered.com This interaction is believed to prevent the conformational changes in the ATP synthase that lead to the opening of the mPTP. nih.govtandfonline.com Specifically, studies have shown that the Leu117 and Leu123 residues of the human ATP synthase c subunit are essential for the binding of at least one derivative, PP11. nih.gov

While both this compound derivatives and Oligomycin A inhibit the mPTP by interacting with the ATP synthase c subunit, their mechanisms differ in a crucial aspect. mdpi.com Oligomycin A's inhibitory effect involves the glutamic acid residue at position 119 (Glu119) of the c subunit. nih.govmdpi.com In contrast, this compound derivatives have been shown to inhibit the PTP through a mechanism that is independent of the Glu119 residue. nih.govnih.govmdpi.com This distinction is significant because the Glu119 residue is thought to be involved in the proton translocation that drives ATP synthesis, suggesting that the Glu119-independent mechanism of the triazaspirodecane derivatives may avoid the side effects associated with Oligomycin A. nih.gov

Modulation of Nociceptin/Orphanin FQ (NOP) Receptor Signaling Pathways

The NOP receptor, also known as the opioid receptor-like 1 (ORL1) receptor, is a G protein-coupled receptor (GPCR) that plays a role in various physiological processes, including pain, anxiety, and reward. wikipedia.orgnih.govmdpi.comnih.gov

Upon activation by an agonist, the NOP receptor couples to pertussis toxin-sensitive G-proteins, primarily of the Gi/o family. mdpi.comnih.govplos.org This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.orgmdpi.comnih.gov The reduction in cAMP levels is a key downstream signaling event that mediates many of the cellular effects of NOP receptor activation. mdpi.comnih.gov The Gβγ subunits, once dissociated from the Gα subunit, can go on to modulate other effectors, such as ion channels. nih.gov

Following agonist binding and G-protein activation, the NOP receptor undergoes a process of desensitization. nih.gov This involves the recruitment of G-protein coupled receptor kinases (GRKs) which phosphorylate the receptor. nih.govnih.gov This phosphorylation event facilitates the binding of β-arrestin proteins to the receptor. mdpi.complos.org The recruitment of β-arrestin not only uncouples the receptor from G-proteins, thereby terminating that signaling pathway, but also initiates receptor internalization. plos.org Some studies suggest that different NOP receptor agonists can exhibit "biased agonism," where they preferentially activate either the G-protein signaling pathway or the arrestin-mediated pathway, leading to different functional outcomes. nih.govplos.org

Interaction with Delta Opioid Receptors (DORs) and Orthosteric Binding

Derivatives of 1,3,8-triazaspiro[4.5]decane have been identified as a novel chemotype of agonists for the delta-opioid receptor (DOR), a target for treating neurological and psychiatric disorders. A high-throughput screening of a G-protein coupled receptor (GPCR)–focused chemical library using a β-arrestin assay led to the discovery of these compounds. Three derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione, in particular, were found to bind to the DOR with submicromolar affinity.

Molecular docking and molecular dynamics simulations suggest that this new class of DOR agonists binds to the orthosteric site of the receptor. The most potent compound identified from the screening was found to be selective for the DOR when tested against a panel of 167 other GPCRs. This compound also demonstrated a slight bias toward G-protein signaling over β-arrestin recruitment, a characteristic that contrasts with other DOR agonists like SNC80, which are potent recruiters of β-arrestin. The identified agonists resemble 1,3,8-triazaspiro[4.5]decane-4-one analogs, which were previously reported as weakly selective nociceptin opioid peptide receptor (NOR) agonists with moderate binding affinities at DOR, mu-opioid receptor (MOR), and kappa-opioid receptor (KOR).

The pharmacological characterization of three hit compounds from the 1,3,8-triazaspiro[4.5]decane-2,4-dione series revealed their binding affinities and functional potencies at the DOR.

Table 1: Pharmacological Profile of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives at the Delta Opioid Receptor

Compound Binding Affinity (Ki, nM) Functional Potency (cAMP, EC50, nM) β-arrestin 2 Recruitment (pEC50)
Compound 1 160 230 Not determined
Compound 2 300 540 Not determined
Compound 3 790 990 Not determined

This table is generated based on data interpretation from the source material. Exact values for pEC50 were not provided as the maximum effect was not reached in the study.

Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Inhibition by 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, also referred to as spirohydantoins, has been identified as a structural class of potent pan-inhibitors of the hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) family of enzymes (PHD1, PHD2, and PHD3). nih.govconsensus.app These 2-oxoglutarate (2OG) dependent enzymes are key targets for the treatment of anemia and other conditions related to ischemia. nih.govrsc.org The discovery originated from an initial hit class, spirooxindoles, which was identified through affinity selection mass spectrometry and subsequently optimized for PHD2 inhibition. nih.govconsensus.app The spirohydantoins were developed as an advanced lead class from this initial work. nih.govconsensus.app

Inhibition of the PHD enzymes by these compounds leads to the stabilization of HIF-α, which in turn promotes a robust upregulation of erythropoietin (EPO) in vivo, demonstrating their potential for treating anemia. nih.govconsensus.app Structure-activity relationship (SAR) studies have been conducted on these spiro[4.5]decanone-containing PHD inhibitors to optimize their efficacy. nih.govrsc.org

Crystallographic studies and molecular docking have provided insights into the binding mode of spiro[4.5]decanone-based inhibitors within the active site of HIF prolyl hydroxylases. rsc.org The active site contains a ferrous iron (Fe2+) atom, which is essential for catalysis. Inhibitors of this class typically chelate this iron atom and occupy the binding site of the 2-oxoglutarate co-substrate. frontiersin.org

Key interactions involve specific residues within the catalytic domain of the enzyme. For instance, in PHD2, residues such as Arg383 and Tyr310 are crucial for the binding of inhibitors. frontiersin.org While some spiro[4.5]decanone PHD2 inhibitors show interactions with Arg383, others have been observed not to form strong interactions with this residue, indicating variability in binding modes even within the same inhibitor class. frontiersin.org The spirocyclic scaffold serves as a template to position functional groups correctly to interact with the key features of the PHD active site. rsc.org

The 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have been characterized as pan-inhibitors, meaning they inhibit all three isoforms of the PHD enzyme (PHD1, PHD2, and PHD3). nih.govconsensus.app Achieving selectivity among the different PHD isoforms or against other related 2-oxoglutarate-dependent dioxygenases, such as collagen prolyl 4-hydroxylase (CP4H), is a significant challenge in the development of HIF-PH inhibitors. rsc.orgnih.gov

During the optimization process of the spirohydantoin class, off-target activities were addressed. For example, activity at the hERG potassium channel was eliminated by introducing acidic functional groups into the molecule. nih.govconsensus.app This demonstrates that the selectivity profile can be modulated through chemical modifications of the core scaffold. nih.govconsensus.app The goal of these modifications is often to create a robust margin between the on-target (PHD inhibition) and off-target activities to produce a favorable therapeutic profile. nih.govconsensus.app

Table 2: General Selectivity Profile of Spirohydantoin HIF-PHD Inhibitors

Target Family Activity Notes
HIF Prolyl Hydroxylases (PHD1, PHD2, PHD3) Pan-inhibitor Effectively inhibits all three major isoforms. nih.govconsensus.app
hERG Potassium Channel Activity eliminated Off-target activity was successfully removed through systematic chemical modification. nih.govconsensus.app

| Alanine (B10760859) Aminotransferase (ALT) | Upregulation mitigated | Undesired effects on liver enzymes were reduced to achieve a better on-/off-target margin. nih.govconsensus.app |

Proposed Mechanisms for Myelostimulating Activity

Certain 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have demonstrated significant myelostimulating activity. researchgate.net In studies involving artificially induced myelodepressive syndrome (using cyclophosphamide), these compounds were shown to accelerate the regeneration of the lymphocyte and granulocyte cell pools within the bone marrow. researchgate.net

The proposed mechanism for this activity is linked to the stimulation of leukopoiesis, the process of white blood cell production. researchgate.net This concept is based on combining fragments with potential bioactivity, such as N-alkoxyalkylpiperidine derivatives known for leukopoiesis stimulation, into a complex spirocyclic hydantoin (B18101) system. researchgate.net The intended effect is to enhance the immune response, particularly in a state of myelosuppression. researchgate.net The compounds were observed to significantly increase the count of white blood cells, specifically granulocytes and lymphocytes, in peripheral blood compared to control groups. researchgate.net

Identification of Enzymes and Proteins as Molecular Targets

Research has identified several distinct enzymes and proteins as molecular targets for compounds based on the 1,3,8-triazaspiro[4.5]decane scaffold.

These targets include:

Delta Opioid Receptors (DORs): Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione act as selective agonists at this G-protein coupled receptor.

HIF Prolyl Hydroxylases (PHD1, PHD2, PHD3): The 1,3,8-triazaspiro[4.5]decane-2,4-dione structure is a pan-inhibitor of these iron-dependent dioxygenases. nih.govconsensus.app

F(O)-ATP Synthase c-subunit: 1,3,8-Triazaspiro[4.5]decane derivatives have been identified as inhibitors of the mitochondrial permeability transition pore (PTP) by interacting with the c-subunit of F(O)-ATP synthase. nih.govmdpi.com This interaction is distinct from that of other inhibitors like Oligomycin A, as it does not appear to depend on the glutamic acid residue at position 119, which is crucial for proton translocation during ATP synthesis. mdpi.com This specific mechanism of PTP inhibition is being explored for its potential in cardioprotection against ischemia-reperfusion injury. nih.govmdpi.com

Structure Activity Relationship Sar Studies and Rational Drug Design of 1,3,8 Triazaspiro 4.5 Decan 2 One Derivatives

Systematic Exploration of Structural Modifications on the 1,3,8-Triazaspiro[4.5]decan-2-one Scaffold

The this compound core has proven to be a highly adaptable scaffold in medicinal chemistry. Researchers have systematically modified this structure to target a diverse range of biological systems. Initial explorations led to the development of ligands for opioid receptors, particularly the Nociceptin (B549756)/Orphanin FQ (NOP) receptor, with compounds like Ro 64-6198 emerging as valuable pharmacological tools. nih.govnih.gov Further modifications, specifically the oxidation of the 4-position to create 1,3,8-triazaspiro[4.5]decane-2,4-diones (a spirohydantoin structure), led to the discovery of a novel class of δ-opioid receptor (DOR) selective agonists.

The scaffold's utility extends beyond opioid receptors. A significant research effort repurposed the spirohydantoin variant into a potent class of pan-inhibitors for the hypoxia-inducible factor prolyl hydroxylase (HIF PHD) family of enzymes, which are targets for treating anemia. nih.govconsensus.appacs.org This was achieved by identifying an initial spirooxindole hit and optimizing it to the spirohydantoin core. consensus.appacs.org More recently, derivatives of the closely related 1,4,8-triazaspiro[4.5]decan-2-one, which were developed from an earlier 1,3,8-triazaspiro[4.5]decane series, have been identified as inhibitors of the mitochondrial permeability transition pore (mPTP), demonstrating potential for cardioprotection against ischemia-reperfusion injury. nih.govnih.gov This systematic exploration highlights the scaffold's privileged nature, allowing for fine-tuning of its pharmacological profile by modifying substituents at the N1, N3, and N8 positions.

Influence of Substituent Nature and Position on Biological Activity

The biological activity of this compound derivatives is profoundly influenced by the chemical nature and placement of various substituents on the core structure.

Derivatives of 1,3,8-triazaspiro[4.5]decan-4-one incorporating a 1,4-benzodioxane (B1196944) moiety connected to the N8 position have been synthesized and evaluated as ligands for opioid receptors. The presence of this structural element is a feature in several compounds designed to target the NOP receptor. However, detailed structure-activity relationship studies focusing on the systematic modification of the 1,4-benzodioxane ring itself and the resulting impact on NOP receptor activity are not extensively detailed in the available research. The development of these molecules confirms the compatibility of the bulky, lipophilic benzodioxane group with the binding pocket of the NOP receptor.

The three-dimensional arrangement of atoms (stereochemistry) is a critical determinant of affinity and selectivity for NOP receptor ligands based on this scaffold. Research on the potent NOP agonist Ro 64-6198, which features a complex hexahydrophenalenyl substituent at the N8 position, demonstrated the profound impact of stereoisomerism. The synthesis and evaluation of different stereoisomers revealed that the (1S,3aS) configuration is essential for high selectivity and full agonist activity at the NOP receptor. researchgate.net This highlights that a precise spatial orientation of the bulky N8-substituent is required for optimal interaction with the receptor's binding site.

While specific SAR studies on the addition of hydroxyl groups to the this compound core are limited, the general principles of medicinal chemistry underscore their importance. Hydroxyl groups can significantly influence ligand affinity by forming strong, directional hydrogen bonds with receptor residues. The gain in binding affinity from such interactions is highly dependent on the scaffold's ability to position the hydroxyl group perfectly within the binding site to engage with a corresponding hydrogen bond donor or acceptor.

A series of spiropiperidine derivatives based on the closely related 1,4,8-triazaspiro[4.5]decan-2-one scaffold have shown significant promise as cardioprotective agents by inhibiting the opening of the mitochondrial permeability transition pore (mPTP). nih.gov These compounds were developed from an earlier series of 1,3,8-triazaspiro[4.5]decane derivatives. nih.gov SAR studies revealed that the substituent at the 3-position of the core structure plays a key role in modulating inhibitory activity. nih.gov

For instance, a small methyl group at this position resulted in mild inhibitory activity. The potency was observed to increase with more sterically hindered and branched alkyl chains. nih.gov The most potent compound from the studied series, 14e , demonstrated a high level of mPTP inhibition and the ability to protect cardiomyocytes from cell death in an in vitro model of hypoxia/reoxygenation. nih.govnih.gov

Table 1: In Vitro mPTP Opening Inhibition by 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives Note: Data is for the 1,4,8-isomer, which was developed from a 1,3,8-scaffold series. Inhibition measured at 1 µM concentration.

Compound R Group (at N3) mPTP Opening Inhibition (%)
13a Methyl ~20%
13b Isobutyl ~30%
13c Benzyl ~35%
14a -(CH₂)COOH (from Methyl) ~25%
14e -(CH₂)COOH (from Benzyl) ~43%
14b -(CH₂)COOH (from Isobutyl) Inactive

This interactive table is based on qualitative descriptions and rank-order potency from the cited research. nih.gov

The transformation of the 1,3,8-triazaspiro[4.5]decan-4-one into a 1,3,8-triazaspiro[4.5]decane-2,4-dione (spirohydantoin) was pivotal for developing potent pan-inhibitors of HIF prolyl hydroxylases (PHD1-3). nih.gov A full SAR analysis of this spirohydantoin series was made possible by the development of new high-throughput C-N coupling methods. nih.govacs.org This exploration revealed that introducing acidic functionality to the molecular structure was a successful strategy to eliminate off-target activity at the hERG potassium channel. nih.govacs.org The strategic placement of substituents on the spirohydantoin core allowed for the optimization of potency and pharmacokinetic properties, leading to highly efficacious, short-acting PHD inhibitors that stimulate robust erythropoietin (EPO) production in vivo. nih.gov

Table 2: SAR of Spirohydantoin PHD Inhibitors

Structural Feature / Modification Impact on Activity / Properties
Spirooxindole Core Initial hit class identified via affinity selection mass spectrometry. consensus.appacs.org
Spirohydantoin Core Optimized advanced lead class with improved properties. nih.govconsensus.app
Introduction of Acidic Functionality Successfully eliminated hERG channel off-target activity. nih.govacs.org
Systematic C-N Coupling Enabled full SAR analysis and optimization of in vivo efficacy. nih.gov

Identification of Key Pharmacophoric Elements within this compound Structures

Pharmacophore modeling and SAR studies have identified several key structural features essential for the biological activity of this compound derivatives across different targets.

For the NOP receptor , the stereochemistry of the bulky substituent at the N8 position is a critical pharmacophoric element. As seen with Ro 64-6198, a specific three-dimensional orientation, the (1S,3aS) configuration, is necessary to achieve high-affinity binding and agonist function, indicating a sterically constrained binding pocket. researchgate.net

In the context of DOR agonists , the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold itself represents a novel agonist chemotype. Molecular modeling studies of these derivatives identified a crucial pharmacophoric interaction: the necessity of a hydrogen bond or salt bridge with the aspartic acid residue D128(3.32) in the DOR binding pocket. This interaction was so critical that it was added as a constraint in docking simulations to achieve logical binding poses.

For the mPTP inhibitors , modeling studies suggest a distinct pharmacophore where the molecules bind at the interface between the c₈-ring and subunit a of the F₁/Fₒ-ATP synthase complex. nih.govnih.gov The nature of the substituent at the N3 position significantly modulates this interaction, with larger groups generally enhancing inhibitory potency. nih.gov

Finally, for HIF hydroxylase inhibitors , the key pharmacophoric elements include the spirohydantoin core, which acts as a chelating moiety for the active site iron, and an appended acidic group. This acidic function serves a dual purpose: it contributes to binding and critically mitigates off-target effects like hERG inhibition, thus forming an essential part of the pharmacophore for safe and effective drug candidates. nih.govacs.org

Development of Novel this compound Chemotypes with Enhanced Selectivity and Potency

Recent research has successfully identified derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione as a novel chemotype of δ-opioid receptor (DOR) selective agonists. nih.govresearchgate.net This discovery is significant as many previously tested DOR agonists share a common chemotype, which introduces risks during drug development. researchgate.netpsu.edu The identification of this new class of DOR agonists provides an alternative scaffold for developing clinical candidates for various neurological and psychiatric disorders, including chronic pain and migraine. researchgate.netpsu.edunih.govnih.gov

Through a high-throughput screening of a G-protein coupled receptor (GPCR)–focused chemical library, several 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives were identified that exhibit submicromolar potency. nih.govresearchgate.net One of the most potent compounds from this screening demonstrated high selectivity for the DOR over a panel of 167 other GPCRs. nih.govresearchgate.netpsu.edu This novel chemotype is distinct from well-known DOR agonists like SNC80, particularly in its interaction with β-arrestin 2. nih.govpsu.edu While SNC80 is a highly effective recruiter of β-arrestin 2, a process linked to adverse effects like seizures and rapid tachyphylaxis, the identified 1,3,8-triazaspiro[4.5]decane-2,4-dione hits show low β-arrestin 2 recruitment efficacy. nih.govnih.gov This suggests that this new class of DOR agonists could potentially lead to the development of clinical candidates with an improved safety profile. nih.govpsu.edu

Further studies have also explored structural isomers, such as the 1,4,8-triaza-spiro[4.5]decan-2-one framework, as inhibitors of the mitochondrial permeability transition pore (mPTP), a target for treating ischemia-reperfusion injury. nih.govresearchgate.net These efforts aim to expand the structure-activity information and discover more potent compounds by functionalizing the bicyclic core at various positions. nih.gov For instance, compound 14e in one study, a 1,4,8-triazaspiro[4.5]decan-2-one derivative, showed high potency as an mPTP inhibitor and the ability to protect cardiomyocytes from cell death in an in vitro model of hypoxia/reoxygenation. researchgate.net

Table 1: Pharmacological Profile of Selected 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives at Opioid Receptors

CompoundTarget ReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Selectivity (DOR vs. MOR)
Compound 1 DOR180230 (cAMP)9.6-fold (binding)
MOR1720>10000 (cAMP)
Compound 2 DOR290410 (cAMP)Not specified
Compound 3 DOR320630 (cAMP)Lacks selectivity vs MOR

Data sourced from studies on 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives. researchgate.netpsu.edu

Strategies for Optimizing Pharmacokinetic Profiles of this compound Analogues

A critical aspect of drug development is the optimization of a compound's pharmacokinetic properties, which include absorption, distribution, metabolism, and excretion (ADME). For analogs of this compound, several strategies can be employed to enhance their metabolic stability and oral bioavailability. nih.gov

One primary approach is to identify and modify metabolically liable sites within the molecule. For piperidine-containing compounds, N-dealkylation is a common metabolic pathway. nih.gov Strategies to mitigate this include the introduction of steric hindrance, such as an N-t-butyl group, or the replacement of the piperidine (B6355638) ring with a less metabolically susceptible heterocycle, like an azetidine (B1206935). psu.edunih.gov For example, in a series of serotonin-4 partial agonists, replacing a piperidine ring with an azetidine moiety successfully shifted metabolism away from N-dealkylation. nih.gov

Furthermore, the use of prodrugs represents a viable strategy to overcome issues like poor solubility or permeability. nih.govmdpi.com This involves chemically modifying the parent drug into an inactive form that, after administration, is converted back to the active compound through enzymatic or chemical processes in the body. mdpi.com A preliminary analysis of one of the active 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives (Compound 1) indicated that it satisfies Lipinski's "Rule of Five" for orally bioavailable drugs, suggesting a good starting point for further optimization. nih.gov

Rational Design Approaches for Targeted Therapeutics based on this compound

Rational drug design, often aided by computational methods, plays a pivotal role in the development of targeted therapeutics based on the this compound scaffold. mdpi.com Molecular modeling techniques such as docking and molecular dynamics (MD) simulations have been instrumental in understanding how these compounds interact with their biological targets at an atomic level. nih.govresearchgate.net

In the development of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as DOR agonists, molecular docking and MD simulations confirmed that this novel chemotype can logically fit into the orthosteric binding pocket of the δ-opioid receptor. nih.govresearchgate.netpsu.edu These computational studies help to rationalize the observed structure-activity relationships and guide the synthesis of new analogs with improved affinity and selectivity. nih.gov By visualizing the binding pose and key interactions between the ligand and receptor residues, medicinal chemists can make informed decisions about which modifications are likely to enhance potency.

Similarly, for the 1,4,8-triazaspiro[4.5]decan-2-one derivatives targeting the mPTP, modeling studies were crucial for rationalizing the observed SAR. nih.govresearchgate.net These studies helped to identify a potential binding site for these molecules at the interface between the c8-ring and subunit a of ATP synthase. nih.gov This insight is invaluable for designing new compounds with a higher potency for inhibiting the mPTP opening, which is a key event in ischemia-reperfusion injury. nih.gov

These rational design approaches, which combine computational predictions with synthetic chemistry and biological testing, accelerate the drug discovery process. They enable a more focused and efficient exploration of chemical space, increasing the likelihood of identifying clinical candidates with desired therapeutic properties. mdpi.com

Computational Chemistry and Molecular Modeling of 1,3,8 Triazaspiro 4.5 Decan 2 One

Application of Molecular Docking Studies for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding mode and affinity of small molecule ligands to their protein targets.

In the study of 1,3,8-triazaspiro[4.5]decane derivatives, molecular docking has been instrumental. For instance, derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione were identified as novel delta-opioid receptor (DOR) selective agonists. nih.govnih.gov Molecular docking simulations confirmed that this chemical framework can logically fit within the DOR binding pocket. nih.govresearchgate.net The process involved generating multiple conformations of the ligands using tools like LigPrep. nih.gov To ensure accurate binding poses, a hydrogen bond constraint was applied to the key residue Asp128 (D128), which is a critical interaction for ligand binding in the orthosteric site of the DOR. nih.gov

Similarly, docking studies on related spirocyclic compounds, such as 1,4,8-triaza-spiro[4.5]decan-2-one derivatives (isomers of the title compound), have been used to identify their binding site on the F1/FO-ATP synthase complex, a target for treating ischemia-reperfusion injury. nih.gov These studies highlight the utility of molecular docking in identifying and characterizing the binding interactions of this class of compounds with their biological targets.

Table 1: Summary of Molecular Docking Studies on 1,3,8-Triazaspiro[4.5]decane Derivatives

Target Protein Ligand Scaffold Docking Software/Tools Key Findings & Interactions
Delta-Opioid Receptor (DOR) 1,3,8-Triazaspiro[4.5]decane-2,4-dione LigPrep, SiteMap Confirmed fit in the orthosteric binding pocket; Hydrogen bond with residue D128(3.32) was crucial for obtaining correct poses. nih.gov
F1/FO-ATP synthase c-subunit 1,3,8-Triazaspiro[4.5]decan-4-one Not Specified Provided insights into the ligand-protein interactions, distinguishing them from other inhibitors like Oligomycin A. nih.gov
F1/FO-ATP synthase 1,4,8-Triazaspiro[4.5]decan-2-one Not Specified Identified a binding site at the interface between the c8-ring and subunit a. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis of 1,3,8-Triazaspiro[4.5]decan-2-one Series

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are used to predict the activity of new, unsynthesized compounds and to understand which structural features are important for activity.

A typical QSAR study on this series would involve:

Dataset Compilation: Synthesizing and testing a series of this compound analogues with varied substituents at different positions of the spirocyclic core.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each analogue, such as physicochemical properties (e.g., LogP, molecular weight) and topological indices.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical equation linking the descriptors to the observed biological activity. wikipedia.orgduke.edu

Validation: Rigorously validating the model's predictive power using internal and external sets of compounds.

The resulting QSAR model could then guide the design of new analogues with potentially enhanced potency and selectivity.

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. They are used to assess the stability of a ligand in its binding site and to refine the understanding of ligand-target interactions obtained from molecular docking.

For the 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives targeting the DOR, MD simulations were employed to confirm that the proposed binding mode from docking was stable. nih.govnih.govresearchgate.net These simulations showed that the ligand remained securely in the binding pocket throughout the simulation time, maintaining key interactions with the receptor. The Automated Topology Builder (ATB) and Repository provides pre-calculated parameter files for the parent compound this compound, facilitating its use in MD simulations. uq.edu.au

MD simulations are crucial for verifying the stability of predicted binding poses and understanding the dynamic nature of the ligand-receptor complex, which is a critical step in validating potential drug candidates.

Table 2: Application of MD Simulations for this compound Derivatives

System Simulated Simulation Software/Force Field Duration Key Findings
DOR-ligand complex Not Specified Not Specified Confirmed the stability of the docked pose of the 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype in the DOR orthosteric site. nih.govresearchgate.net
VEGFR-2 with inhibitors Not Specified 100 ns (Example Application) Evaluated the conformational stability of ligand-receptor complexes. nih.gov

In silico Screening and Virtual Library Design for this compound Analogues

Virtual or in silico screening is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This method is often used in the early stages of drug discovery to narrow down the number of compounds that need to be synthesized and tested experimentally.

The discovery of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as DOR agonists originated from a high-throughput screen of a GPCR-focused chemical library. nih.govnih.gov While this was an experimental screen, the same principle applies to virtual screening. A virtual library of this compound analogues could be designed by systematically modifying the core structure. For instance, different chemical groups could be added at the N1, N3, or N8 positions of the triazaspiro[4.5]decane core.

This virtual library could then be screened against a target of interest using molecular docking. The compounds with the best predicted binding scores would be prioritized for synthesis and biological evaluation. This approach significantly accelerates the hit-to-lead process by focusing resources on the most promising candidates.

Protein-Ligand Interaction Profiling and Binding Site Characterization

Characterizing the specific interactions between a ligand and its target protein is fundamental to understanding its mechanism of action and for guiding lead optimization. Computational tools can create detailed 2D and 3D maps of these interactions.

For 1,3,8-triazaspiro[4.5]decane derivatives, interaction profiling has revealed key binding features. In the case of DOR agonists, the interaction with Asp128 was identified as critical. nih.gov For the derivatives targeting the F1/FO-ATP synthase c-subunit, studies have shown that Leu117 and Leu123 are essential for binding, while Glu119 is not, which is a significant difference compared to the inhibitor Oligomycin A. nih.gov This specific interaction profile may explain the favorable properties of these compounds. nih.gov A potential interaction between the lactam hydrogen and the pi electrons of Phe124 has also been suggested. nih.gov

Tools like the Protein-Ligand Interaction Profiler (PLIP) can automatically detect and visualize a wide range of non-covalent interactions, including hydrogen bonds, hydrophobic contacts, salt bridges, and pi-stacking, providing a comprehensive picture of the binding mode. nih.gov

Table 3: Key Protein-Ligand Interactions for 1,3,8-Triazaspiro[4.5]decane Derivatives

Target Protein Key Interacting Residues Type of Interaction
Delta-Opioid Receptor (DOR) Asp128 (D128) Hydrogen Bond / Salt Bridge nih.gov
F1/FO-ATP synthase c-subunit Leu117, Leu123 Essential for binding nih.gov
F1/FO-ATP synthase c-subunit Glu119 Not essential for binding nih.gov
F1/FO-ATP synthase c-subunit Phe124 Potential pi-system interaction with lactam hydrogen nih.gov

Prediction of Pharmacological Profiles and ADME Properties using Computational Methods

The success of a drug candidate depends not only on its potency but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Computational methods are widely used to predict these properties early in the drug discovery process to identify compounds with favorable pharmacokinetic profiles and avoid costly late-stage failures.

For the this compound scaffold, computational ADME predictions can assess properties such as:

Solubility: Prediction of aqueous solubility.

Permeability: Estimation of intestinal absorption and blood-brain barrier penetration.

Metabolic Stability: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Drug-likeness: Evaluation based on criteria like Lipinski's Rule of Five.

While a comprehensive in silico ADME profile for the parent compound is not published, predictions for some derivatives are available. For example, the predicted partition coefficient (XlogP), an indicator of lipophilicity, has been calculated for several analogues. uni.luuni.luuni.lu These predictions help in selecting compounds with an optimal balance of properties for further development. For instance, a study on 1,3,4-thiadiazole (B1197879) derivatives used computational tools to assess their full ADMET (ADME and Toxicity) profiles. nih.gov

Table 4: Common Computationally Predicted ADME Properties

ADME Parameter Importance Common Computational Method
Lipophilicity (LogP/LogD) Affects solubility, permeability, and binding Atom-based or fragment-based contribution models (e.g., XlogP)
Aqueous Solubility (LogS) Crucial for absorption and formulation Models based on topological descriptors and physicochemical properties
Intestinal Absorption Determines oral bioavailability Rule-based models (e.g., Lipinski's Rule of Five) and QSAR models
Blood-Brain Barrier (BBB) Permeation Relevant for CNS-acting drugs Models based on polar surface area (PSA) and LogP
Plasma Protein Binding Affects drug distribution and free concentration QSAR models based on molecular descriptors
Cytochrome P450 (CYP) Inhibition/Metabolism Predicts drug-drug interactions and clearance Docking into CYP crystal structures; models identifying sites of metabolism

Therapeutic Applications and Clinical Relevance of 1,3,8 Triazaspiro 4.5 Decan 2 One Research

Therapeutic Potential in Myelodepressive Syndromes

Analogues of 1,3,8-triazaspiro[4.5]decan-2-one, specifically the 1,3,8-triazaspiro[4.5]decane-2,4-diones (spirohydantoins), have been identified as a promising class of inhibitors for the prolyl hydroxylase (PHD) family of enzymes. nih.gov This inhibition presents a therapeutic strategy for treating anemia, a condition often associated with myelodepressive syndromes. The mechanism involves the stabilization of hypoxia-inducible factors (HIF), leading to the upregulation of erythropoietin (EPO), a key hormone in red blood cell production. nih.gov

Research has focused on developing short-acting PHD inhibitors to achieve a robust and controlled EPO response. nih.gov The spirohydantoin scaffold was derived from an initial hit class, spirooxindoles, and optimized for potent inhibition of PHD2 and a favorable pharmacokinetic/pharmacodynamic profile. nih.gov These efforts have led to the development of highly efficacious, short-acting PHD1-3 inhibitors that have demonstrated the ability to cause a significant upregulation of EPO in multiple preclinical species, highlighting their potential for the treatment of anemia. nih.gov

Advancements in Cancer Therapy Utilizing this compound Analogues

The exploration of this compound analogues extends into oncology, primarily through the strategic targeting of enzymes that play a crucial role in tumor growth and survival.

A key strategy involves the inhibition of the prolyl hydroxylase (PHD) family of enzymes (PHD1-3). nih.gov While the primary therapeutic target discussed in the context of these specific analogues is anemia, the HIF pathway, which is regulated by PHDs, is a well-established target in cancer therapy. The discovery of 1,3,8-triazaspiro[4.5]decane-2,4-diones as pan-inhibitors of PHDs opens a potential avenue for cancer research. nih.gov The optimization of these compounds involved high-throughput experimentation to establish a comprehensive structure-activity relationship (SAR). nih.gov This led to the creation of derivatives with good pharmacokinetic properties in preclinical models and the successful mitigation of off-target effects, such as hERG potassium channel activity and upregulation of alanine (B10760859) aminotransferase (ALT) liver enzymes. nih.gov

Table 1: Properties of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Analogues as PHD Inhibitors
Compound ClassTarget Enzyme FamilyTherapeutic GoalKey Optimization OutcomesReported In Vivo Effect
1,3,8-Triazaspiro[4.5]decane-2,4-diones (Spirohydantoins)Prolyl Hydroxylase (PHD) 1-3Treatment of AnemiaGood pharmacokinetic profile, Elimination of hERG off-target activity, Mitigation of ALT upregulation. nih.govRobust erythropoietin (EPO) upregulation in preclinical species. nih.gov

Role in Mitigating Ischemia/Reperfusion Injury (IRI)

Ischemia/reperfusion injury (IRI) is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow after a period of ischemia. nih.gov Derivatives of 1,3,8-triazaspiro[4.5]decane have been identified as potent inhibitors of the mitochondrial permeability transition pore (mPTP), a key player in the cell death pathways activated during IRI. nih.govfigshare.comunife.itnih.gov

A significant finding is that these derivatives inhibit the mPTP through a mechanism that is independent of the Glu¹¹⁹ residue of the F-ATP synthase c subunit. nih.gov This is noteworthy because it distinguishes their action from compounds like Oligomycin A, which also interacts with the c subunit but can have associated side effects. nih.gov This distinct binding mode may contribute to their promising cardioprotective properties without negatively impacting mitochondrial bioenergetics. unife.itnih.gov

Table 2: Cardioprotective Effects of 1,3,8-Triazaspiro[4.5]decane Derivatives
Compound ScaffoldMolecular TargetMechanism of ActionObserved Beneficial Effects in Myocardial Infarction ModelsMitochondrial Effects
1,3,8-Triazaspiro[4.5]decanec subunit of F1/FO-ATP synthase. unife.itnih.govresearchgate.netInhibition of mitochondrial permeability transition pore (mPTP) opening. nih.govunife.itnih.govDecreased apoptotic rate in the whole heart, Overall improvement of cardiac function. unife.itnih.govPreservation of mitochondrial ATP content, No apparent off-target effects on mitochondrial bioenergetics. unife.it

Prospects for Neurological Disorders Treatment with NOP Receptor Ligands

The nociceptin (B549756)/orphanin FQ (N/OFQ) peptide receptor (NOP) is widely distributed in the central nervous system and is implicated in a variety of physiological processes, including pain, anxiety, and mood. nih.govnih.govmdpi.com This makes the NOP receptor an attractive target for the development of novel treatments for neurological and psychiatric disorders. consensus.appwikipedia.org

Derivatives of the 1,3,8-triazaspiro[4.5]decane scaffold have been investigated for their interaction with opioid receptors. While some analogues, such as 1,3,8-triazaspiro[4.5]decane-4-one derivatives, have been reported as weakly selective NOP receptor agonists, other related structures have shown significant potency and selectivity for other opioid receptors. nih.gov For instance, 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have been identified as a novel chemotype of δ-opioid receptor (DOR) selective agonists. nih.govnih.gov

The activation of NOP receptors with agonists is generally associated with anxiolytic-like effects. nih.gov Conversely, blocking these receptors with antagonists has been shown to produce antidepressant-like actions in rodent models. nih.gov The modulation of the NOP system can influence pain perception, with NOP receptor agonists demonstrating powerful analgesic effects. wikipedia.orgnih.gov The diverse activities of NOP receptor ligands in modulating pain, anxiety, and mood underscore the therapeutic potential of compounds that can selectively target this system. nih.govnih.gov The identification of 1,3,8-triazaspiro[4.5]decane-based compounds as opioid receptor modulators provides a foundation for developing new therapies for a range of neurological disorders. nih.govgoogle.com

Table 3: Pharmacological Profile of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives at Opioid Receptors
Compound ChemotypePrimary Target ReceptorBinding AffinityFunctional ActivityTherapeutic Potential
1,3,8-Triazaspiro[4.5]decane-2,4-dioneδ-opioid receptor (DOR). nih.govnih.govSubmicromolar. nih.govAgonist with low β-arrestin 2 recruitment efficacy and submicromolar potency in reducing cAMP. nih.govNeurologic and psychiatric disorders, including migraine and chronic pain. nih.govnih.gov

Delta Opioid Receptor (DOR) Agonists for Neurological and Psychiatric Disorders

The delta-opioid receptor (DOR) has been identified as a promising target for treating a range of neurological and psychiatric disorders. nih.govnih.gov However, the development of clinically successful DOR agonists has been challenging, with many candidates failing in clinical trials. nih.govnih.gov A significant issue with previously studied DOR agonists, such as SNC80, is their tendency to induce adverse effects like seizures. nih.gov

Recent research has identified derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione as a novel chemical class (chemotype) of selective DOR agonists. nih.govnih.gov A key finding is that these new compounds show a bias towards G-protein signaling with lower recruitment of a protein called β-arrestin 2. nih.gov This is significant because a strong recruitment of β-arrestin 2 by DOR agonists has been linked to an increased risk of seizures. nih.gov The 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, by being partial β-arrestin 2 recruiters, are predicted to have a lower seizure potential, which could represent a major advancement in developing safer DOR-targeted therapies. nih.gov

Through a screening of a chemical library focused on G-protein coupled receptors (GPCRs), three derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione were identified as novel, selective DOR agonists with potencies in the submicromolar range for reducing cAMP production. nih.gov The most potent of these compounds demonstrated high selectivity for the DOR over a panel of 167 other GPCRs. nih.gov

Addressing Migraine and Chronic Pain Conditions

The delta-opioid receptor is a recognized target for managing chronic pain conditions, including inflammatory pain and potentially migraine. nih.govmdpi.com Preclinical studies have consistently shown that DOR agonists are particularly effective in persistent pain states. nih.gov

In line with these findings, a leading derivative from the 1,3,8-triazaspiro[4.5]decane-2,4-dione series has demonstrated efficacy in a preclinical model of inflammatory pain. nih.gov Specifically, the compound showed anti-allodynic effects, which is the reduction of pain caused by a stimulus that does not normally provoke pain. nih.gov This analgesic activity in a model of inflammatory pain underscores the potential of this new class of compounds for treating chronic pain conditions. researchgate.net While no overt seizure activity was observed in the animals at the tested dose, this was a preliminary observation. nih.gov The development of spirocyclic DOR agonists like these offers a promising avenue for new pain therapies, especially as previous candidates like ADL5859 have advanced to Phase II trials for pain management. nih.govnih.govacs.org

Pharmacological Profile of a Lead 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivative

ParameterFindingSignificanceReference
Target Delta-Opioid Receptor (DOR)Selective agonist activity. nih.gov
Mechanism G-protein signaling biasLower recruitment of β-arrestin 2 compared to SNC80. nih.gov
Selectivity High for DORTested against a panel of 167 other GPCRs. nih.gov
In Vivo Efficacy Anti-allodynic effectsDemonstrated in a complete Freund's adjuvant model of inflammatory pain. nih.gov
Safety Prediction Lower seizure potentialBased on its partial β-arrestin 2 recruitment profile. nih.gov

Emerging Applications in Other Therapeutic Areas

Beyond its role as a DOR agonist, the 1,3,8-triazaspiro[4.5]decane scaffold has been investigated for other significant therapeutic applications.

One area of research has focused on derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione as potential myelostimulators—agents that stimulate the bone marrow. researchgate.net In a preclinical model where myelodepression (a decrease in bone marrow's ability to produce blood cells) was induced, these compounds were found to significantly speed up the regeneration of lymphocytes and granulocytes, which are crucial types of white blood cells for the immune system. researchgate.net This suggests a potential application in treating conditions characterized by a weakened immune system or for patients undergoing therapies that suppress bone marrow function. researchgate.net

Furthermore, a closely related scaffold, 1,4,8-triazaspiro[4.5]decan-2-one, has been designed and synthesized to act as an inhibitor of the mitochondrial permeability transition pore (mPTP). tandfonline.com The opening of the mPTP is a critical event in cell death associated with ischemia/reperfusion injury—the tissue damage caused when blood supply returns to tissue after a period of oxygen deprivation. tandfonline.com A lead compound from this series demonstrated high potency in inhibiting the mPTP and was shown to protect heart muscle cells from death in a laboratory model of hypoxia and reoxygenation. tandfonline.com This line of research points to the potential use of these spirocyclic compounds in protecting organs like the heart and brain from damage during events such as heart attacks or strokes. tandfonline.com

Future Directions and Research Opportunities for 1,3,8 Triazaspiro 4.5 Decan 2 One

Development of Highly Selective and Potent 1,3,8-Triazaspiro[4.5]decan-2-one-based Agents

A primary focus of future research will be the rational design of derivatives with enhanced potency and selectivity for their intended molecular targets. For instance, derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as a novel chemotype of δ-opioid receptor (DOR) selective agonists. nih.govnih.gov While initial hits have shown submicromolar potency, further optimization is necessary to develop lead candidates with improved pharmacological profiles. nih.gov The goal is to create agents that are highly selective for the DOR over other opioid receptors like MOR and KOR, which could lead to treatments for neurologic and psychiatric disorders with fewer side effects. nih.govnih.gov

Similarly, in the context of ischemia-reperfusion injury, 1,4,8-triazaspiro[4.5]decan-2-one derivatives have been developed as inhibitors of the mitochondrial permeability transition pore (mPTP). tandfonline.comnih.gov Future work will likely involve expanding the structure-activity relationship (SAR) data to synthesize even more potent and promising compounds. nih.gov This includes the functionalization of the bicyclic core at various positions to fine-tune the molecule's interaction with its target. nih.gov

Exploration of Novel Molecular Targets and Pathways for this compound

While significant research has focused on targets like the δ-opioid receptor and the mPTP, the this compound scaffold may have utility against other biological targets. Future screening efforts could uncover entirely new applications for this versatile chemical framework. For example, derivatives have been investigated as pan-inhibitors of the prolyl hydroxylase (PHD) family of enzymes for the potential treatment of anemia. nih.gov

The broad pharmacological and biological activities of spiro[4.5]decane derivatives, in general, suggest a wide range of potential applications. google.com High-throughput screening of this compound libraries against a diverse panel of enzymes and receptors could reveal unexpected therapeutic opportunities.

Advanced Computational Studies for Rational Design and Optimization

Computational chemistry will play a pivotal role in the future development of this compound-based agents. Molecular docking and molecular dynamics (MD) simulations have already been employed to understand how these compounds interact with their targets, such as the DOR binding pocket. nih.gov These computational models can help rationalize observed structure-activity relationships and guide the synthesis of new derivatives with improved binding affinity and selectivity. tandfonline.comnih.gov

For instance, modeling studies were instrumental in identifying a binding site for 1,4,8-triazaspiro[4.5]decan-2-one derivatives at the interface between the c8-ring and subunit a of ATP synthase. tandfonline.comnih.gov Advanced computational techniques can be used to further refine these models and predict the effects of structural modifications, thereby accelerating the drug discovery process.

Preclinical Development of Lead Candidates from this compound Series

Promising lead compounds from the this compound series will need to undergo rigorous preclinical evaluation. This includes comprehensive studies to assess their efficacy in relevant animal models of disease. For example, a potent DOR agonist from this class has already demonstrated anti-allodynic efficacy in a mouse model of inflammatory pain. nih.govnih.gov

Further preclinical development will also involve optimizing the pharmacokinetic properties of these compounds. nih.gov The development of a new set of general conditions for C-N coupling, using high-throughput experimentation, has enabled a more thorough analysis of the structure-activity relationship of spirohydantoins, leading to derivatives with good pharmacokinetic profiles in preclinical species. nih.gov

Investigation of Synergy with Existing Therapies

Another important area of future research is the potential for this compound derivatives to be used in combination with existing therapies. By targeting novel molecular pathways, these compounds could have synergistic or additive effects when co-administered with current standard-of-care treatments.

For example, in the context of cancer, where mPTP modulation can play a role, combining an mPTP inhibitor from this class with conventional chemotherapeutic agents could enhance treatment efficacy. Similarly, in the management of chronic pain, a selective DOR agonist could be used in conjunction with other analgesics to provide more effective pain relief with reduced side effects.

Expanding the Scope of this compound Derivatives in Emerging Disease Areas

The unique structural features and biological activities of this compound derivatives make them attractive candidates for investigation in emerging disease areas. The role of mPTP in a variety of conditions beyond ischemia-reperfusion injury, such as neurodegenerative diseases and certain types of cancer, suggests that mPTP inhibitors from this class could have broader therapeutic applications. nih.gov

Furthermore, the identification of these compounds as inhibitors of the METTL3/METTL14 protein complex, a key player in m6A RNA modification, opens up possibilities in oncology, type 2 diabetes, and viral infections. uzh.ch As our understanding of the molecular basis of disease continues to grow, so too will the potential applications for this versatile chemical scaffold.

Q & A

Q. Advanced

  • Chiral HPLC : Resolves enantiomers (e.g., >99% ee for spirocyclic amines) .
  • LC-MS/MS : Detects trace impurities (<0.1%) in scaled-up batches .
  • DEPT NMR : Differentiates quaternary carbons in congested spectral regions (e.g., spiro-junction carbons at δ 60–70 ppm) .

How do molecular modeling studies guide lead optimization?

Q. Advanced

  • Docking simulations : Predict binding to ATP synthase c-subunit (Glide score ≤ −8 kcal/mol correlates with IC₅₀ < 1 µM) .
  • MD simulations : Assess conformational stability of spirolactam rings in aqueous vs. lipid membranes .
  • QSAR models : Parametrization of ClogP and polar surface area (PSA < 90 Ų) improves CNS penetration predictions .

What ADME/Tox profiles are prioritized for clinical translation?

Q. Advanced

  • CYP inhibition : Screen against CYP3A4/2D6 (IC₅₀ > 10 µM avoids drug-drug interactions) .
  • hERG liability : Patch-clamp assays ensure IC₅₀ > 30 µM to mitigate cardiac toxicity .
  • Plasma protein binding : >90% binding necessitates dose adjustments to maintain free drug levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,8-Triazaspiro[4.5]decan-2-one
Reactant of Route 2
1,3,8-Triazaspiro[4.5]decan-2-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.